Physicochemical Differentiation: Significantly Higher Lipophilicity than Common Aniline Building Blocks
The target compound exhibits a computed XLogP3-AA value of 6.1 [1]. This represents a substantial increase in lipophilicity compared to the simpler core scaffold 4-isopropoxyaniline (estimated logP ~1.8) and even relative to other N-benzyl anilines like 3-chloro-4-methoxy-N-[2-(phenethyloxy)benzyl]-aniline (XLogP3-AA = 5.9) [2]. This high logP value indicates a strong preference for non-polar environments, which is a key determinant of membrane permeability, plasma protein binding, and off-target promiscuity [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 6.1 |
| Comparator Or Baseline | 3-Chloro-4-methoxy-N-[2-(phenethyloxy)benzyl]-aniline (5.9); 4-isopropoxyaniline (est. 1.8) |
| Quantified Difference | +0.2 to +4.3 logP units |
| Conditions | Computed property using XLogP3 algorithm |
Why This Matters
For procurement in medicinal chemistry projects, this distinct lipophilicity profile can be exploited to modulate a compound series' overall ADME properties, potentially improving membrane permeability but also increasing the risk of non-specific binding.
- [1] PubChem. (2026). Compound Summary for CID 28308700, 4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 28308515, 3-Chloro-4-methoxy-N-[2-(phenethyloxy)benzyl]-aniline. National Center for Biotechnology Information. View Source
